
2-(Piperidin-1-yl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)quinoline-6-carboxylic acid is a heterocyclic compound that features both a quinoline and a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The quinoline ring system is known for its presence in various biologically active compounds, while the piperidine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid typically involves the formation of the quinoline ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor to form the quinoline ring, followed by nucleophilic substitution to introduce the piperidine group. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperidine ring can enhance the compound’s binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.
Piperidine derivatives: Compounds like piperine and piperidine itself are structurally related and exhibit various pharmacological properties
Uniqueness
2-(Piperidin-1-yl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline and piperidine rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-piperidin-1-ylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)12-4-6-13-11(10-12)5-7-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H,18,19) |
InChI Key |
CVLVXDWUERZSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
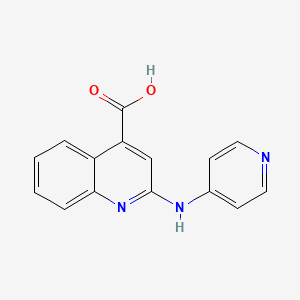
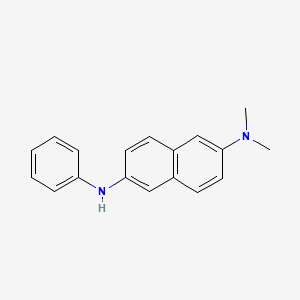


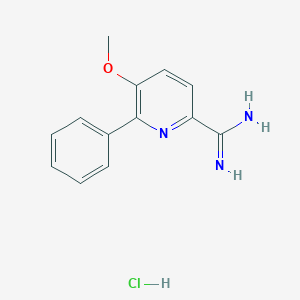
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
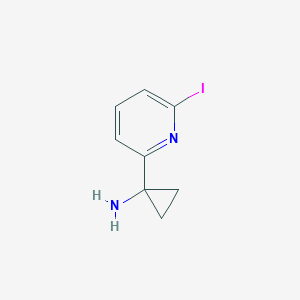

![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)
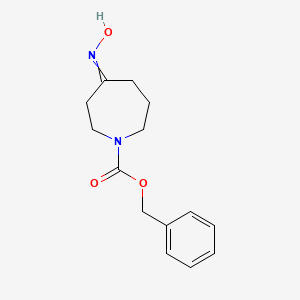
![1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B15065666.png)
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)
